3,4-Dihydro-7-hydroxy-2(1H)-quinolinone
CAS No.: 22246-18-0
VCID: VC21338078
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is a heterocyclic organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is identified by the CAS number 22246-18-0 and is used in various applications due to its unique chemical structure and biological properties. Biological Activities and Applications3,4-Dihydro-7-hydroxy-2(1H)-quinolinone is of interest in medicinal chemistry due to its diverse biological activities:
Preparation MethodsThe synthesis of 3,4-dihydro-7-hydroxy-2(1H)-quinolinone can be achieved through several methods:
Safety InformationHandling 3,4-dihydro-7-hydroxy-2(1H)-quinolinone requires caution due to its potential hazards: |
---|---|
CAS No. | 22246-18-0 |
Product Name | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone |
Molecular Formula | C9H9NO2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | 7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12) |
Standard InChIKey | LKLSFDWYIBUGNT-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)O |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)O |
Appearance | Solid powder |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one |
PubChem Compound | 2785758 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume